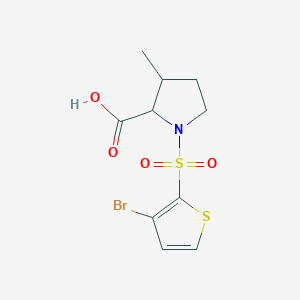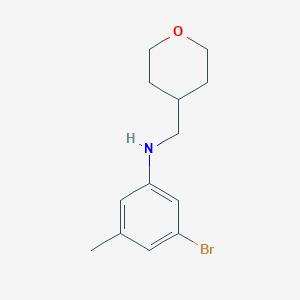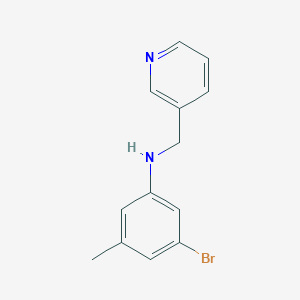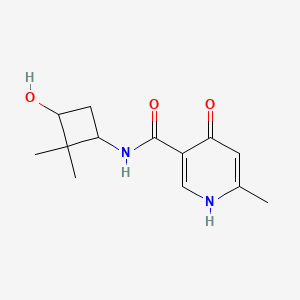
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, commonly known as BTPMC, is a novel chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated protein that is overexpressed in many types of cancer.
Mecanismo De Acción
BTPMC works by binding to the active site of CA IX and inhibiting its activity. CA IX is involved in the regulation of pH in cancer cells, which is important for their survival and proliferation. Inhibition of CA IX leads to a decrease in intracellular pH, which can cause apoptosis and reduce tumor growth.
Biochemical and Physiological Effects:
BTPMC has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of the drug. BTPMC has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTPMC has several advantages for lab experiments, including its selectivity for CA IX and good pharmacokinetic properties. However, its synthesis method has a relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, BTPMC has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the study of BTPMC. One area of research could be to investigate its efficacy in combination with other anticancer agents. Another area of research could be to explore its potential as a diagnostic tool for imaging CA IX expression in tumors. Additionally, further studies are needed to determine the safety and efficacy of BTPMC in humans, which could lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of BTPMC involves the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpyrrolidine in the presence of triethylamine to yield BTPMC. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
BTPMC has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. BTPMC has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.41 μM.
Propiedades
IUPAC Name |
1-(3-bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S2/c1-6-2-4-12(8(6)9(13)14)18(15,16)10-7(11)3-5-17-10/h3,5-6,8H,2,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOOUHYPCGUSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)





![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)